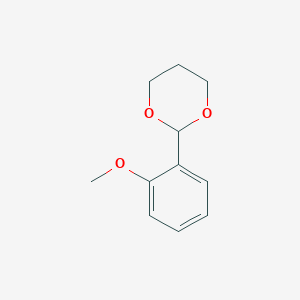
2-(2-Methoxyphenyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
1.1 Epoxide Synthesis and Selectivity
The compound has been utilized as a template in the synthesis of epoxides, particularly in the context of highly selective epoxy alcohol cyclizations. Research indicates that the dioxane ring structure enhances selectivity in these reactions, allowing for the formation of specific cyclic products that are crucial for further synthetic applications. A study demonstrated that using a methylene acetal-based 1,3-dioxane template resulted in high selectivity ratios (greater than 20:1) under various conditions, which is significant for synthesizing complex organic molecules .
1.2 Cascade Reactions
The stability of the methylene acetal group under cyclization conditions allows for its application in cascade reactions. This capability is vital for synthesizing ladder polyether natural products, which have implications in both medicinal chemistry and material science. The research highlights that the number of oxygen atoms in the dioxane ring plays a critical role in determining regioselectivity during epoxide-opening reactions .
Biological Research Applications
2.1 Anticancer Properties
The dioxane derivatives, including 2-(2-Methoxyphenyl)-1,3-dioxane, have shown promise as potential anticancer agents. The structural features of dioxanes allow them to interact with cellular ion channels, which is a mechanism associated with their cytotoxic effects. Studies suggest that compounds with similar dioxane structures can inhibit cancer cell proliferation, making them candidates for further pharmacological exploration .
2.2 Insecticidal Activity
Dioxane derivatives are also noted for their insecticidal properties. The ability of these compounds to affect insect physiology makes them valuable in agricultural applications as eco-friendly pest control agents. Research has indicated that certain structural modifications can enhance their effectiveness against specific insect species .
Pharmaceutical Development
3.1 Drug Formulation
The versatility of this compound extends to its use in drug formulation processes. Its chemical stability and ability to form complexes with various biological targets make it suitable for developing new pharmaceutical compositions aimed at treating various diseases, including cancer .
3.2 Case Study: N2-(2-Methoxyphenyl)pyrimidine Derivative
A notable application involves the synthesis of N2-(2-methoxyphenyl)pyrimidine derivatives, which have been developed as potential agents for cancer prevention and treatment. This derivative showcases how modifying the dioxane structure can lead to compounds with enhanced therapeutic profiles .
Table 1: Comparison of Selectivity in Epoxide Synthesis
| Template Type | Selectivity Ratio (endo:exo) | Reaction Conditions |
|---|---|---|
| Methylene Acetal | >20:1 | Acidic conditions |
| THP Template | 5.8:1 | Narrow pH range |
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | Aubele et al., 2005 |
| Dioxane Derivatives | Insecticidal | Yuan et al., 2005 |
Propriétés
Numéro CAS |
13309-95-0 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C11H14O3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3 |
Clé InChI |
NIVJIFNSJCMTQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2OCCCO2 |
SMILES canonique |
COC1=CC=CC=C1C2OCCCO2 |
Synonymes |
1,3-Dioxane,2-(2-methoxyphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















